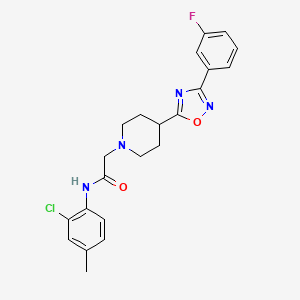
N-(2-chloro-4-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClFN4O2 and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-chloro-4-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and an oxadiazole moiety, which are known for their biological activity. The molecular formula is C16H18ClFN3O with a molecular weight of approximately 307.79 g/mol.
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit diverse biological activities, including anticancer properties. These compounds often act through the inhibition of various enzymes and pathways involved in tumor growth and proliferation:
- Inhibition of Kinases : Many oxadiazole derivatives have shown inhibitory effects on kinases such as EGFR and Src, which are critical in cancer cell signaling pathways .
- Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells, thereby reducing tumor viability .
- Cell Cycle Arrest : The compound may also affect cell cycle progression, leading to growth inhibition in cancerous cells.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 0.67 | EGFR inhibition |
| HCT-116 (Colon) | 0.80 | Induction of apoptosis |
| ACHN (Renal) | 0.87 | Cell cycle arrest |
| MDA-MB-435 (Breast) | 6.82 | Inhibition of Src kinase |
Study on Anticancer Activity
A study published in MDPI evaluated several 1,2,4-oxadiazole derivatives for their anticancer activity using the National Cancer Institute's guidelines. Among these, this compound demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.67 to 6.82 µM .
Molecular Docking Studies
Molecular docking studies indicate that this compound has a high binding affinity for target proteins involved in cancer progression. For instance, it showed promising results against EGFR with a binding energy value indicative of strong interaction .
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O2/c1-14-5-6-19(18(23)11-14)25-20(29)13-28-9-7-15(8-10-28)22-26-21(27-30-22)16-3-2-4-17(24)12-16/h2-6,11-12,15H,7-10,13H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTCSTHVDSCENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













